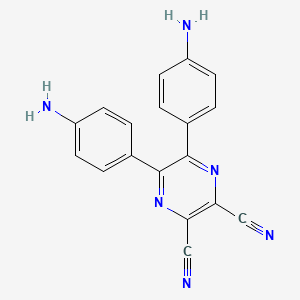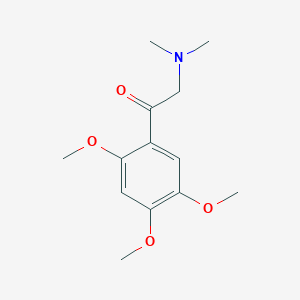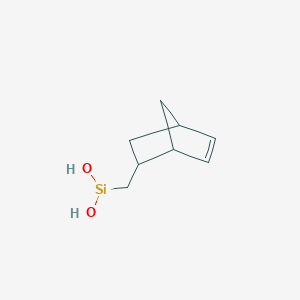
Acetamide, 2-isocyano-N-methoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-isocyano-N-methoxy-N-methyl- is a chemical compound with a unique structure that includes an isocyano group, a methoxy group, and a methyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-isocyano-N-methoxy-N-methyl- typically involves the reaction of N-methoxy-N-methylacetamide with a suitable isocyanide reagent. One common method is the reaction of N-methoxy-N-methylacetamide with an isocyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for acetamide, 2-isocyano-N-methoxy-N-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-isocyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetamide, 2-isocyano-N-methoxy-N-methyl- include bases like triethylamine, nucleophiles such as amines, and electrophiles like aldehydes. Reaction conditions typically involve organic solvents and may require heating or cooling depending on the specific reaction .
Major Products
The major products formed from reactions involving acetamide, 2-isocyano-N-methoxy-N-methyl- depend on the type of reaction. For example, nucleophilic substitution reactions can yield substituted acetamides, while cycloaddition reactions can produce various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-isocyano-N-methoxy-N-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of acetamide, 2-isocyano-N-methoxy-N-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive and can form bonds with a variety of other chemical groups, facilitating the formation of new compounds. The methoxy and methyl groups can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methoxy-N-methylacetamide: Lacks the isocyano group but shares the methoxy and methyl groups.
2-isocyanoacetamide: Contains the isocyano group but lacks the methoxy and methyl groups.
N-methylacetamide: Lacks both the isocyano and methoxy groups but contains the methyl group.
Uniqueness
Acetamide, 2-isocyano-N-methoxy-N-methyl- is unique due to the presence of all three functional groups (isocyano, methoxy, and methyl) on the acetamide backbone.
Eigenschaften
CAS-Nummer |
163625-26-1 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2-isocyano-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-4-5(8)7(2)9-3/h4H2,2-3H3 |
InChI-Schlüssel |
GRTDDRQLWZCWOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C[N+]#[C-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)



![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)

![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
